molecular formula C16H10N2O4 B11097552 (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11097552
M. Wt: 294.26 g/mol
InChI Key: YGEXHYAMRMRWSB-RAXLEYEMSA-N
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Description

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group, a nitrophenyl group, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-nitrophenylacetic acid, followed by cyclization to form the oxazol-5-one ring. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst and solvent affecting the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazol-5-one ring can form hydrogen bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-benzylidene-2-(2-aminophenyl)-1,3-oxazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group.

    (4Z)-4-benzylidene-2-(2-hydroxyphenyl)-1,3-oxazol-5(4H)-one: Contains a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly useful in applications requiring specific reactivity profiles .

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-11-6-2-1-3-7-11)17-15(22-16)12-8-4-5-9-14(12)18(20)21/h1-10H/b13-10-

InChI Key

YGEXHYAMRMRWSB-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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